molecular formula C9H16I2O2 B14228355 Ethyl 7,7-diiodoheptanoate CAS No. 823180-27-4

Ethyl 7,7-diiodoheptanoate

Katalognummer: B14228355
CAS-Nummer: 823180-27-4
Molekulargewicht: 410.03 g/mol
InChI-Schlüssel: HXTMDXLDMADONV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7,7-diiodoheptanoate is an organic compound with the molecular formula C9H16I2O2 It is an ester derived from heptanoic acid, where two iodine atoms are attached to the seventh carbon of the heptanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7,7-diiodoheptanoate typically involves the esterification of 7,7-diiodoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

7,7-diiodoheptanoic acid+ethanolH2SO4ethyl 7,7-diiodoheptanoate+water\text{7,7-diiodoheptanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 7,7-diiodoheptanoic acid+ethanolH2​SO4​​ethyl 7,7-diiodoheptanoate+water

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7,7-diiodoheptanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form ethyl 7-iodoheptanoate or ethyl heptanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reduction.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation.

Major Products Formed

    Substitution: Ethyl 7-chloroheptanoate, ethyl 7-bromoheptanoate.

    Reduction: Ethyl 7-iodoheptanoate, ethyl heptanoate.

    Oxidation: 7,7-diiodoheptanoic acid, heptanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 7,7-diiodoheptanoate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 7,7-diiodoheptanoate depends on its specific application. In chemical reactions, the iodine atoms serve as reactive sites for nucleophilic substitution or reduction. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 7-bromoheptanoate: Similar structure with a bromine atom instead of iodine.

    Ethyl 7-chloroheptanoate: Similar structure with a chlorine atom instead of iodine.

    Ethyl heptanoate: Lacks halogen atoms, simpler structure.

Uniqueness

Ethyl 7,7-diiodoheptanoate is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity and potential applications. The iodine atoms increase the compound’s molecular weight and influence its physical and chemical properties, making it suitable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

823180-27-4

Molekularformel

C9H16I2O2

Molekulargewicht

410.03 g/mol

IUPAC-Name

ethyl 7,7-diiodoheptanoate

InChI

InChI=1S/C9H16I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h8H,2-7H2,1H3

InChI-Schlüssel

HXTMDXLDMADONV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCCC(I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.